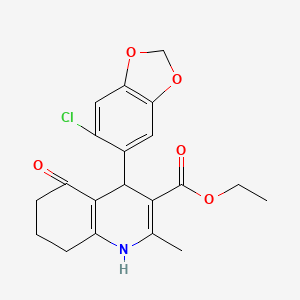![molecular formula C20H27N7O4 B11708071 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL is a complex organic compound with a molecular formula of C20H21N7O2 This compound is characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL typically involves multiple steps. One common method includes the reaction of 4,6-bis(morpholin-4-yl)-1,3,5-triazine-2-hydrazine with 4-hydroxybenzaldehyde under acidic conditions to form the hydrazone linkage . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL involves its interaction with specific molecular targets. The triazine ring and morpholine groups can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in the compound’s biological activity by forming reactive intermediates that can modify biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
- 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL
- 4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-CHLOROPHENOL
Uniqueness
4-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C20H27N7O4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C20H27N7O4/c1-2-31-17-13-15(3-4-16(17)28)14-21-25-18-22-19(26-5-9-29-10-6-26)24-20(23-18)27-7-11-30-12-8-27/h3-4,13-14,28H,2,5-12H2,1H3,(H,22,23,24,25)/b21-14+ |
InChI Key |
UXPBJZZVPHMYOC-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)

![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)


![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
![[(5E)-5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11708078.png)
![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)
